6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-9(2)5-4-11-7(10)3-6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQETGNCBNAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CN=C(C=C2NC1=O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 6-chloro-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine, the compound can be synthesized through a series of reactions involving halogenation, methylation, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolo[3,2-c]pyridines with various functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds related to 6-chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one exhibit antitumor properties. For instance, derivatives of pyrrolo[3,2-c]pyridines have been shown to inhibit cancer cell proliferation through various mechanisms. In studies involving TASK-3 channel antagonists, these compounds demonstrated promising results in targeting specific cancer types .
Neuropharmacology
The compound has been explored for its potential neuropharmacological effects. It is involved in the modulation of neurotransmitter systems and has been studied for its antidepressant and anxiolytic properties. The structural similarities with other bioactive molecules suggest that it may interact with receptors implicated in mood regulation .
Antimicrobial Properties
This compound and its derivatives have shown antibacterial and antifungal activities. Research has highlighted their effectiveness against various microbial strains, indicating their potential as lead compounds in the development of new antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. The compound can be derived from simpler pyridine structures through cyclization reactions .
Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 0.39 | |
| Compound B | Antidepressant | 36.12 | |
| Compound C | Antibacterial | Variable |
Case Study 1: TASK-3 Inhibitors
In a study focusing on TASK-3 inhibitors, a library of compounds including those derived from this compound was synthesized and evaluated for their ability to inhibit tumor growth in vitro. The results indicated that certain derivatives significantly reduced cell viability in cancer cell lines .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological properties of pyrrolo[3,2-c]pyridine derivatives. The study found that specific modifications to the structure of this compound enhanced its efficacy as an antidepressant agent in animal models .
Mechanism of Action
The mechanism of action of 6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, leading to competitive inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, ring systems, or substitution patterns.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects :
- The chloro group in the target compound provides moderate electron-withdrawing effects, while the methoxy analog (6-methoxy derivative) donates electrons, altering reactivity in nucleophilic substitutions .
- Bromo substituents (e.g., 6-bromo analog) increase molecular weight and enhance leaving-group ability, making them preferable in cross-coupling reactions .
Ring System Variations :
- The pyrrolo[3,2-c]pyridine core in the target compound differs from pyrrolo[2,3-b]pyridine (e.g., ) in nitrogen positioning, affecting hydrogen-bonding interactions and binding affinity in drug design .
Synthetic Accessibility :
- The target compound’s synthesis requires controlled alkylation with LiHMDS and methyl iodide, whereas brominated analogs (e.g., 6-bromo derivative) may involve bromination under harsher conditions .
Physicochemical Properties: The target compound’s lipophilicity (logP ~2.5, estimated) is higher than non-methylated analogs, influencing membrane permeability in biological systems .
Biological Activity
6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies.
- Molecular Formula : C9H11ClN2
- Molecular Weight : 182.65 g/mol
- CAS Number : 1403899-44-4
- Solubility : Moderately soluble in water (approximately 0.237 mg/ml) .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, notably DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is involved in several cellular processes including cell cycle regulation and neuronal development. In vitro studies have demonstrated nanomolar-level inhibitory activity against DYRK1A .
- Antioxidant Properties : The compound has shown promising antioxidant effects in assays such as the Oxygen Radical Absorbance Capacity (ORAC) test. This suggests potential applications in reducing oxidative stress-related damage in cells .
- Anti-inflammatory Effects : Experimental evaluations have indicated that this compound can modulate inflammatory responses in microglial cells, which are pivotal in neuroinflammatory conditions .
Table 1: Summary of Biological Activities
Case Studies
-
DYRK1A Inhibition Study :
A study utilizing high-throughput screening identified several pyrrole derivatives, including this compound, as effective DYRK1A inhibitors. The compound was synthesized and tested for its inhibitory effects using enzymatic assays, confirming its potential as a therapeutic agent for conditions such as Down syndrome and Alzheimer's disease due to its role in neurogenesis and synaptic function . -
Antioxidant and Anti-inflammatory Properties :
In a separate investigation involving BV2 microglial cells, the compound was shown to significantly reduce the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). This highlights its potential application in treating neurodegenerative diseases characterized by chronic inflammation .
Q & A
Q. What are the common synthetic routes for 6-Chloro-3,3-dimethyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one, and how do reaction conditions affect yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. For instance, a dibromo precursor (3,3-dibromo-6-chloro derivative) can undergo Zn-mediated reductive debromination in acetic acid at room temperature, yielding 86% of the product after extraction and purification . Alternative routes involve alkylation using NaH in DMF under inert conditions, followed by reaction with 1,2-dibromoethane (33% yield) . Key factors affecting yield include solvent choice (e.g., AcOH vs. DMF), temperature, and stoichiometry of reagents like Zn or NaH. Optimization requires careful control of inert atmospheres and reaction times.
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- LCMS : Confirms molecular weight (e.g., [M+H]⁺ = 169 observed vs. calculated) .
- ¹H/¹³C NMR : Resolves substituent positions (e.g., methyl groups at C3) and detects impurities. For example, ¹H NMR of derivatives like 3-benzylidene analogs shows distinct aromatic and alkyl proton signals .
- Chromatography : Silica gel chromatography (e.g., 10–70% EtOAc/hexanes) is critical for isolating pure fractions .
- Melting Point Analysis : Verifies crystalline purity (e.g., derivatives like 1a have mp 152–153°C) .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in alkylation reactions of this compound using different bases and alkylating agents?
- Methodological Answer : Regioselectivity depends on base strength and solvent. For example:
- NaH in DMF : Facilitates deprotonation at the NH position, enabling alkylation with 1,2-dibromoethane to form 3,3-dimethyl derivatives .
- LiHMDS in THF at -78°C : Promotes selective methylation at the N1 position via a low-temperature, kinetic-controlled pathway .
Optimization involves screening bases (e.g., LDA vs. KHMDS) and alkyl halides (e.g., methyl iodide vs. benzyl bromide) under inert conditions. Monitoring via TLC or LCMS ensures reaction progression.
Q. How does the choice of catalyst influence the efficiency of rhodium-catalyzed 1,4-additions to derivatives of this compound?
- Methodological Answer : Rhodium catalysts (e.g., [Rh(C₂H₄)₂Cl]₂) enable asymmetric 1,4-additions of arylboronic acids to 3-benzylidene derivatives. Key factors:
- Ligand Design : Chiral ligands (e.g., Binap) enhance enantioselectivity (>90% ee in some cases) .
- Substrate Activation : The exocyclic methylene group acts as a Michael acceptor, with electron-withdrawing substituents (e.g., Cl) increasing reactivity .
- Solvent/Additives : THF or DCM with catalytic Ag₂O improves turnover. Yields range from 60–85% depending on arylboronic acid steric bulk .
Q. What strategies mitigate isomerization of 3-benzylidene derivatives during storage and handling?
- Methodological Answer :
- Solid-State Storage : Isomerization (E/Z interconversion) is minimized when derivatives are retained in solid form, as shown by ¹H NMR studies .
- Low-Temperature Handling : Storing solutions at -20°C reduces thermal equilibration.
- Rapid Characterization : Immediate post-purification analysis (e.g., HPLC or NMR) avoids misinterpretation of equilibrium mixtures .
Q. How can ring-expansion reactions synthesize naphthyridinone derivatives from this compound?
- Methodological Answer : Treatment with sodium azide under microwave irradiation induces cycloaddition-ring expansion. For example:
- Conditions : 3-substituted derivatives react with NaN₃ in DMF at 120°C (microwave, 30 min) to form 3- or 4-amino-naphthyridin-2(1H)-ones .
- Mechanism : Azide insertion into the α,β-unsaturated carbonyl triggers a [3+2] cycloaddition, followed by ring-opening and rearrangement. Yields range from 40–65%, with substituents on the pyrrolo-pyridinone core directing regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
